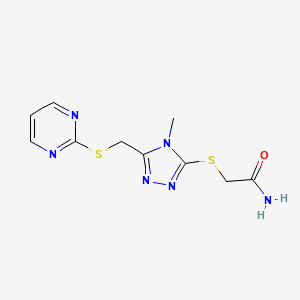

2-((4-methyl-5-((pyrimidin-2-ylthio)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide

Description

Properties

IUPAC Name |

2-[[4-methyl-5-(pyrimidin-2-ylsulfanylmethyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N6OS2/c1-16-8(6-18-9-12-3-2-4-13-9)14-15-10(16)19-5-7(11)17/h2-4H,5-6H2,1H3,(H2,11,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BISCBODYZDNDFV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN=C1SCC(=O)N)CSC2=NC=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N6OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-methyl-5-((pyrimidin-2-ylthio)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide typically involves the reaction of 4-methyl-5-(pyrimidin-2-ylsulfanylmethyl)-1,2,4-triazole with chloroacetamide under basic conditions. The reaction is usually carried out in a solvent such as ethanol or dimethylformamide (DMF) with a base like sodium ethoxide or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reagents. Continuous flow reactors may be employed to ensure consistent quality and yield of the product.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the triazole or pyrimidine rings, potentially leading to the formation of dihydro derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the acetamide group.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.

Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

Substitution: Alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydro derivatives.

Substitution: Various substituted acetamides.

Scientific Research Applications

Scientific Research Applications

- Anticancer Activity :

- 2-((4-methyl-5-((pyrimidin-2-ylthio)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide has anticancer properties and induces apoptosis.

- It affects the MAPK signaling pathway, which is crucial in cancer research.

- Several 1,2,3-triazole derivatives have demonstrated significant anticancer activity against MCF-7 and Caco-2 cancer cell lines .

- Anti-inflammatory Activity :

- Mechanism of Action :

- Compounds with similar structures can bind with high affinity to multiple receptors.

- The compound likely interacts with targets through hydrogen bond formation, a common interaction mode for heterocyclic compounds.

- Pyrimidine derivatives play significant roles in various biological processes.

- Thiazole Derivatives in Biological Activities :

- Thiazole derivatives have been explored for anticonvulsant, antitumor, and antiproliferative activities .

- Thiazole-integrated pyridine derivatives have shown antitumor activity against PC3, MCF-7, Hep-2, and HepG2 cancer cell lines .

- Thiazole pyrimidine derivatives have demonstrated antiproliferative activity against various human cancer cell lines such as A375, C32, DU145, and MCF-7/WT .

- Oxidation : The compound can undergo oxidation reactions at the sulfur atom, leading to sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

- Reduction : Reduction reactions can target the triazole or pyrimidine rings, potentially forming dihydro derivatives. Common reducing agents include sodium borohydride or lithium aluminum hydride.

- Substitution : The compound can participate in nucleophilic substitution reactions, especially at the acetamide group. Alkyl halides or acyl chlorides can be used for substitution reactions.

Solubility

The compound is soluble in DMF and 1,4-dioxane .

Disclaimer

Mechanism of Action

The mechanism of action of 2-((4-methyl-5-((pyrimidin-2-ylthio)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide involves its interaction with specific molecular targets. The compound can inhibit enzymes or receptors involved in various biological pathways. For example, it may inhibit the activity of certain kinases or proteases, leading to the modulation of cellular processes such as proliferation, apoptosis, or inflammation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Physicochemical Properties

- Melting Points : The target compound’s melting point (197°C) is higher than analogs like 6c (174–176°C) , likely due to stronger intermolecular hydrogen bonding from the pyrimidine ring.

- Synthetic Yields : The target compound’s 75% yield is comparable to other acetamide derivatives (e.g., 65–92% in and ) .

Key Research Findings

Antioxidant Activity : The pyrimidin-2-ylthio group in the target compound enhances radical scavenging compared to pyridine-based analogs (e.g., VUAA1), which lack significant antioxidant properties .

Receptor Modulation : Triazole derivatives with 3-pyridinyl (VUAA1) or 4-pyridinyl (VUAA3) substituents exhibit agonist/antagonist effects on insect odorant receptors, while brominated analogs () may target mammalian systems .

Structure-Activity Relationships (SAR) :

- Pyridine vs. Pyrimidine : Pyrimidine-containing compounds (e.g., target compound) show distinct electronic properties compared to pyridine-based analogs, affecting bioactivity .

- Alkyl Chains : Longer chains (e.g., butyl in OLC15) reduce agonist activity but enhance antagonism .

- Functional Groups : Acetonitrile derivatives (e.g., 5o) exhibit lower solubility than acetamides, limiting pharmacological utility .

Biological Activity

The compound 2-((4-methyl-5-((pyrimidin-2-ylthio)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a triazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, as well as its mechanisms of action and potential therapeutic applications.

Chemical Structure and Properties

The IUPAC name of the compound is 2-[[4-methyl-5-(pyrimidin-2-ylsulfanylmethyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide. The presence of nitrogen-containing heterocycles such as the 1,2,4-triazole ring enhances its pharmacokinetic properties and biological activity.

Antimicrobial Activity

Triazole derivatives are known for their significant antimicrobial properties. The compound has shown effectiveness against various bacterial strains and fungi. For instance, similar compounds have demonstrated antibacterial and antifungal activities due to their ability to inhibit cell wall synthesis and disrupt membrane integrity .

Anticancer Activity

Research indicates that derivatives of triazole exhibit anticancer properties by influencing key signaling pathways involved in cancer cell proliferation. For example, studies have reported that related triazole compounds can induce apoptosis in cancer cells by modulating the mitogen-activated protein kinase (MAPK) pathway . The compound's structure suggests potential efficacy against various cancer types, including breast and glioblastoma cancers.

Table 1: Summary of Biological Activities

The biological activity of this compound is likely mediated through several mechanisms:

- Enzyme Inhibition : The compound may inhibit enzymes critical for microbial survival or cancer cell proliferation.

- Receptor Binding : Similar compounds have been noted to bind with high affinity to various receptors, influencing cellular responses.

- Hydrogen Bonding : Its interactions with biological targets may involve hydrogen bonds typical for heterocyclic compounds.

Case Studies

Recent studies have highlighted the potential of triazole derivatives in clinical settings:

- Antitumor Efficacy : A study involving a series of triazole derivatives demonstrated significant cytotoxicity against MDA-MB-231 breast cancer cells with IC50 values indicating potent activity .

- Antimicrobial Testing : In vitro tests showed that related compounds effectively inhibited the growth of resistant bacterial strains, showcasing their potential as new antimicrobial agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.